Z-Arg-OH

Peptide Synthesis Protecting Group Orthogonality Solution-Phase Chemistry

Z-Arg-OH (Nα-Benzyloxycarbonyl-L-arginine, CAS 1234-35-1) is the canonical building block for introducing the guanidino-functionalized L-arginine residue into peptide chains via classical solution-phase synthesis. Its carbobenzyloxy (Z) group provides orthogonal Nα-amino protection that is stable to base but removable by hydrogenolysis or strong acid, a critical feature incompatible with Fmoc- or Boc-based SPPS strategies. Procuring high-purity (≥98% HPLC) Z-Arg-OH is essential to minimize deletion sequences and maximize yield in the synthesis of renin inhibitors, peptide deformylase inhibitors (e.g., BB-3497), and other therapeutic candidates. Unlike fully protected analogs (e.g., Z-Arg(Z)₂-OH), the unprotected guanidino side chain reduces steric bulk and preserves favorable coupling kinetics. For convergent fragment condensation, the Z-group remains intact until the final coupling step, enabling selective side-chain deprotection. Ensure your supply chain with reliable, analytically certified material for reproducible peptide synthesis and SAR studies.

Molecular Formula C14H20N4O4
Molecular Weight 308.33 g/mol
CAS No. 1234-35-1
Cat. No. B554791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg-OH
CAS1234-35-1
Synonyms1234-35-1; Z-Arg-OH; Nalpha-Cbz-L-arginine; Nalpha-Carbobenzyloxy-L-arginine; Cbz-Arg-OH; Cbz-L-Arginine; Cbz-L-Arg-OH; Nalpha-Z-L-Arginine; Z-L-Arg-OH; (S)-2-(((Benzyloxy)carbonyl)amino)-5-guanidinopentanoicacid; Benzyloxycarbonyl-L-arginine; N2-Carbobenzyloxy-L-arginine; N-Benzyloxycarbonyl-L-arginine; Nalpha-Carbobenzoxy-L-arginine; MLS000563719; SJSSFUMSAFMFNM-NSHDSACASA-N; n2-[(benzyloxy)carbonyl]-l-arginine; Benzyloxycarbonylarginine; SMR000388882; (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoicacid; (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoicacid; Carbobenzoxy-L-arginine; L-Arginine,N2-((phenylmethoxy)carbonyl)-; L-Arginine,N2-[(phenylmethoxy)carbonyl]-; PubChem10545
Molecular FormulaC14H20N4O4
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
InChIInChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m0/s1
InChIKeySJSSFUMSAFMFNM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Arg-OH (1234-35-1): The Classic Cbz-Protected Arginine Building Block for Solution-Phase Peptide Synthesis


Nα-Benzyloxycarbonyl-L-arginine, universally designated as Z-Arg-OH or Cbz-Arg-OH (CAS 1234-35-1), is a white to off-white crystalline powder with a molecular formula of C14H20N4O4 and a molecular weight of 308.33 g/mol [1]. It is the canonical building block for the introduction of the basic, guanidino-functionalized L-arginine residue into peptide chains under classical solution-phase peptide synthesis strategies, where its carbobenzyloxy (Z) group provides temporary Nα-amino protection orthogonal to final acidolytic or hydrogenolytic deprotection schemes .

Why Z-Arg-OH Cannot Be Simply Replaced by Other Arginine Derivatives in Peptide Synthesis


The substitution of Z-Arg-OH with alternative Nα-protected arginines—such as Fmoc-Arg-OH, Boc-Arg-OH, or the side-chain fully protected Z-Arg(Z)2-OH—is not a neutral act of replacement but a fundamental change in synthetic strategy with cascading consequences. The Z-group's orthogonal removal chemistry (hydrogenolysis or strong acid) is incompatible with the base-labile Fmoc and acid-labile Boc strategies dominating modern SPPS [1]. While Fmoc-Arg(Pbf)-OH offers a fully protected, SPPS-ready alternative, it cannot be used in solution-phase syntheses requiring Z-group orthogonality or in legacy protocols where the final peptide must retain a Z-group for subsequent fragment condensation [2]. Similarly, Z-Arg(Z)2-OH, with its three Z-groups (one on Nα and two on the guanidino Nω), provides full arginine side-chain protection but introduces significant steric bulk and solubility changes, fundamentally altering coupling kinetics and yield profiles compared to the simpler, unprotected side-chain of Z-Arg-OH [3]. A failure to recognize these orthogonal protection incompatibilities leads directly to synthetic failure: premature deprotection, uncontrolled side-reactions, and the generation of complex, inseparable mixtures.

Quantitative Differential Evidence for Z-Arg-OH (CAS 1234-35-1) vs. Closest Analogs


Z-Arg-OH Enables Orthogonal Solution-Phase Synthesis Incompatible with Fmoc-Arg(Pbf)-OH

The Z (benzyloxycarbonyl) group in Z-Arg-OH is stable under the acidic conditions of final peptide cleavage and can be removed by catalytic hydrogenation or strong acid, which is a completely orthogonal deprotection profile to that of Fmoc-Arg(Pbf)-OH. While Fmoc-Arg(Pbf)-OH is designed for base-labile Fmoc removal during SPPS, Z-Arg-OH is essential for solution-phase syntheses where the final peptide must retain the Z-group for subsequent fragment condensation, or where the acidic hydrogenolysis step is required for global deprotection without affecting acid-sensitive residues [1].

Peptide Synthesis Protecting Group Orthogonality Solution-Phase Chemistry

≥99% HPLC Purity in Z-Arg-OH Delivers Demonstrably Cleaner Crude Peptides than Lower-Grade Alternatives

Commercial sources offer Z-Arg-OH at HPLC purities ranging from ≥96.0% (NT) to ≥99% (HPLC) . In contrast, many generic or lower-cost protected arginine derivatives are supplied at purities of 97-98%, with the 1-2% impurity difference directly translating to increased deletion sequences and truncated peptides in the final product [1]. This purity differential is quantifiable: a 1% increase in monomer purity correlates to an approximately 1-2% increase in overall crude peptide purity for a typical 10-mer synthesis, assuming a conservative 99% coupling efficiency per step.

Peptide Synthesis Purity Analysis Procurement Specification

Z-Arg-OH Minimizes Racemization in Coupling Reactions Relative to Unprotected H-Arg-OH

Direct coupling of unprotected H-Arg-OH in peptide synthesis is known to promote racemization at the α-carbon due to the base-catalyzed enolization of the activated carboxyl group [1]. The Z-protecting group in Z-Arg-OH effectively suppresses this epimerization pathway by blocking the formation of the oxazolone intermediate, which is a key precursor to racemization. While quantitative racemization data for Z-Arg-OH itself is limited, the general principle is that Nα-urethane-protected amino acids (Z, Boc, Fmoc) racemize at a rate typically less than 1-2% under standard coupling conditions, compared to 10-50% for unprotected amino acids [2].

Peptide Synthesis Racemization Stereochemical Integrity

Z-Arg-OH Offers Enhanced Solubility in Aqueous Acidic Media vs. Fully Protected Z-Arg(Z)2-OH

Z-Arg-OH is reported to be soluble in water, 1% acetic acid, and DMSO [1]. In contrast, the fully side-chain protected derivative Z-Arg(Z)2-OH (CAS 14611-34-8) is significantly less soluble in aqueous and polar solvents due to the additional two hydrophobic benzyl groups on the guanidino moiety, requiring organic solvents like DMF or DMSO for dissolution . This differential solubility directly impacts the choice of reaction solvent in solution-phase peptide synthesis and the feasibility of aqueous workup procedures.

Solubility Formulation Solution-Phase Synthesis

Procurement-Driven Application Scenarios for Z-Arg-OH (1234-35-1) Based on Quantitative Evidence


Classical Solution-Phase Synthesis of Arginine-Containing Bioactive Peptides

When synthesizing peptides via traditional solution-phase methods, Z-Arg-OH is the building block of choice. Its Z-group orthogonality allows for final deprotection by hydrogenolysis or strong acid without affecting acid-sensitive side chains, a critical requirement for producing renin inhibitors [1] and other therapeutic peptide candidates [2]. Procurement of high-purity (≥99% HPLC) material is essential to minimize deletion sequences and maximize yield.

Fragment Condensation for Large Peptide and Protein Synthesis

For the convergent synthesis of large peptides or proteins, Z-Arg-OH serves as an intermediate fragment where the Z-group is retained until the final coupling step. This strategy, which is incompatible with Fmoc-based SPPS, allows for the selective deprotection of side-chain protecting groups while preserving the N-terminal Z protection, enabling efficient fragment condensation [3].

Synthesis of Peptide Deformylase Inhibitors and Other Enzyme Inhibitors

Z-Arg-OH is a documented intermediate in the synthesis of the peptide deformylase inhibitor BB-3497 . In such medicinal chemistry programs, the high purity and reliable coupling performance of Z-Arg-OH are non-negotiable for generating structurally pure, biologically active compounds for SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Arg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.